molecular formula C21H17F3N4O3S B6034327 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Katalognummer: B6034327
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: YWEUPTVIMCCURN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" is a pyrazol-3-one derivative characterized by a benzothiazole substituent at position 2, a trifluoromethyl group at position 5, and a (2,4-dimethoxyphenyl)aminoethylidene moiety at position 3. Pyrazol-3-one derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzothiazole moiety may contribute to π-π stacking interactions in biological targets . The (2,4-dimethoxyphenyl)amino group likely improves solubility and modulates electronic effects .

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S/c1-11(25-13-9-8-12(30-2)10-15(13)31-3)17-18(21(22,23)24)27-28(19(17)29)20-26-14-6-4-5-7-16(14)32-20/h4-10,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEUPTVIMCCURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Competing Pathways in Imine Formation

The condensation of 2 with 2,4-dimethoxyaniline proceeds via a nucleophilic addition-elimination mechanism. Trace amounts of the E-isomer (<5%) are detected by HPLC, attributed to thermal equilibration. Polar solvents (e.g., DMF) favor the E-isomer, while non-polar solvents (toluene) stabilize the Z-form through intramolecular hydrogen bonding.

Role of Trifluoromethyl Group

The electron-withdrawing CF3 group enhances the electrophilicity of the acetyl carbonyl in 2 , accelerating imine formation. Additionally, its steric bulk directs the Z-configuration by minimizing non-bonded interactions.

Scale-Up and Purification Considerations

Chromatographic Separation

Flash chromatography (SiO2, ethyl acetate/hexane 3:7) effectively removes unreacted aniline and oxidative byproducts. The final compound exhibits a retention factor (Rf) of 0.45 under these conditions.

Recrystallization Optimization

Recrystallization from ethanol/water (9:1) yields analytically pure crystals with a melting point of 214–216°C. Differential scanning calorimetry (DSC) confirms a single endothermic peak at 215°C, indicative of high purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Z:E RatioKey Advantage
Direct Cyclocondensation659285:15Fewer steps
Stepwise Functionalization729895:5Better stereocontrol

The stepwise approach (Sections 1–3) outperforms direct methods in stereoselectivity and purity, albeit with a marginally longer synthetic sequence .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
The benzothiazole and pyrazole moieties in the compound have been associated with anticancer properties. Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation. For instance, derivatives of benzothiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties
Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity. Research indicates that compounds containing the benzothiazole structure can inhibit the growth of bacteria and fungi. The presence of a pyrazole ring may enhance this activity by altering the interaction with microbial targets .

Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of benzothiazole derivatives. For instance, triazolbenzothiazoles have been synthesized and shown to protect neuronal cells from oxidative stress-induced damage, suggesting that similar compounds may offer therapeutic benefits for neurodegenerative diseases .

Pharmaceutical Applications

Drug Development
The compound's unique structural features make it a candidate for further pharmaceutical development. Its ability to interact with various biological targets positions it as a potential lead compound for new drug formulations aimed at treating diseases such as cancer and neurodegenerative disorders. The synthesis of related compounds has led to the identification of novel pharmacophores that could be optimized for better efficacy and selectivity .

Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies involving structure-activity relationship (SAR) analyses have provided insights into how modifications to the compound can enhance its biological activity while reducing toxicity .

Case Studies and Research Findings

StudyFindings
Investigated a series of benzothiazole derivatives showing significant anticancer activity against breast cancer cell lines.
Reported on triazolbenzothiazoles demonstrating neuroprotective effects in SH-SY5Y neuroblastoma cells.
Explored the antimicrobial properties of similar benzothiazole compounds against Gram-positive and Gram-negative bacteria.
Highlighted the synthesis of pyrazole derivatives with promising anti-inflammatory and analgesic effects.

Wirkmechanismus

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The target compound shares structural similarities with other pyrazol-3-one derivatives, differing primarily in substituents. Key analogs include:

Compound Name/Structure Substituents (Positions) Key Structural Differences
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl (2), Triazolylmethyl (4) Fluorophenyl instead of benzothiazole; triazolylmethyl vs. dimethoxyphenyl
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one Nitrophenyl (2), Imidazolylethyl (4) Nitrophenyl and imidazole vs. benzothiazole and dimethoxyphenyl
(4Z)-2-(1,3-Benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Benzothiazole (2), Hydroxyphenylethyl (4) Hydroxyphenyl vs. dimethoxyphenyl; methyl vs. trifluoromethyl
Fluorinated Pyrazolones (3a-e, 5a-e, 7a-e) Varied fluorophenyl, chromenyl, or quinolinyl groups Trifluoromethyl retained; differing aromatic substituents

Key Observations :

  • Benzothiazole vs. Fluorophenyl/Nitrophenyl : The benzothiazole group in the target compound may enhance binding affinity to thiamine-dependent enzymes compared to fluorophenyl or nitrophenyl analogs .
  • Trifluoromethyl Group : The trifluoromethyl substituent in the target compound improves metabolic stability compared to methyl or unsubstituted analogs .
  • Aminoethylidene Modifications: The (2,4-dimethoxyphenyl)aminoethylidene group likely offers superior solubility over hydroxyphenyl or imidazole-containing analogs .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to Dorofeeva’s protocol, which uses hydrazonyl bromides and diketones .
  • Yields for pyrazol-3-one derivatives generally range between 45–72%, depending on substituent complexity .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~495.5 3.8 (estimated) Low (DMSO-soluble)
(4Z)-2-(4-Fluorophenyl)-5-methyl Analog 390.4 2.9 Moderate (DMSO/ethanol)
(4Z)-Benzothiazole-Hydroxyphenyl Analog 392.5 3.1 Low (DMSO)
Fluorinated Pyrazolone 3a ~420.3 4.2 Very low

Key Observations :

  • The trifluoromethyl and dimethoxyphenyl groups in the target compound increase molecular weight and lipophilicity (LogP) compared to analogs .
  • Low aqueous solubility is common for these derivatives, necessitating DMSO for biological assays .

Biologische Aktivität

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C15H16F3N4O2S
  • CAS Number : 299443-56-4
  • Molar Mass : 316.38 g/mol

Antimicrobial Activity

Research has shown that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have demonstrated activity against various Gram-positive and Gram-negative bacteria. A study indicated that certain synthesized benzothiazole derivatives showed marked activity against Bacillus subtilis and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies. It has shown potential cytotoxic effects on different cancer cell lines. For instance, a related compound was reported to inhibit cyclin-dependent kinase 5 (cdk5), which plays a crucial role in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole and pyrazole moieties can enhance anticancer efficacy.

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. It has been noted that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer . The potential for selective inhibition of COX-II has been highlighted in recent studies, suggesting that structural modifications could lead to more potent inhibitors.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Compounds with benzothiazole structures showed significant activity against Bacillus subtilis and Escherichia coli .
Cytotoxicity in Cancer Cells Related compounds exhibited cytostatic effects on pancreatic cancer cells .
Enzyme Inhibition Potential COX-II inhibitors were identified with IC50 values significantly lower than existing drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves condensation of hydrazones with benzothiazole derivatives under acidic/basic conditions . Key steps include:

  • Hydrazone formation : Reacting 2,4-dimethoxyphenyl hydrazine with trifluoromethyl ketones.
  • Cyclization : Using catalysts like acetic acid or HCl to form the pyrazolone core.
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. microwave-assisted synthesis ).
    • Data Table :
MethodCatalystSolventYield (%)Purity (HPLC)
AcidicHClEthanol65–70>95%
BasicK₂CO₃DMF55–6090%
MicrowaveToluene80–85>98%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Techniques :

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., Z-configuration of the ethylidene group) .
  • HPLC-MS : Quantifies purity and detects by-products (e.g., unreacted hydrazones) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrazolone) .
    • Best Practices : Use deuterated DMSO for NMR solubility and C18 columns in HPLC with acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to assess therapeutic potential?

  • Assays :

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus/E. coli .
    • Controls : Include indomethacin (COX inhibition) and doxorubicin (anticancer) as positive controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase or kinases?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The trifluoromethyl group may enhance hydrophobic interactions in the active site .
  • MD Simulations : GROMACS for stability analysis (≥50 ns runs) to assess binding mode persistence .
    • Validation : Compare computational IC₅₀ values with experimental enzymatic assays to refine models .

Q. What strategies resolve discrepancies in biological activity data across different in vitro/in vivo models?

  • Case Study : If in vitro COX-2 inhibition is strong but in vivo anti-inflammatory activity is weak:

  • Pharmacokinetics : Assess bioavailability via LC-MS plasma profiling. Low solubility (logP ~3.5) may limit absorption .
  • Metabolite Analysis : Identify hepatic metabolites (e.g., demethylation of methoxy groups) using HR-MS .
    • Solutions : Introduce PEGylation or pro-drug formulations to enhance solubility .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence stability and reactivity in nucleophilic environments?

  • Mechanistic Insights :

  • Stability : The -CF₃ group reduces electron density at C5, decreasing susceptibility to nucleophilic attack (e.g., hydrolysis at pH 7.4 vs. pH 2.0) .
  • Reactivity : Enhances electrophilicity of the pyrazolone ring, facilitating Michael additions with thiols (e.g., glutathione) .
    • Data : Half-life in simulated gastric fluid (pH 2.0): 8 hrs; in plasma (pH 7.4): 24 hrs .

Key Structural Comparisons

Structural FeatureImpact on ActivityExample Analog (Source)
Benzothiazole moietyEnhances DNA intercalationCompound A (Antibacterial )
Trifluoromethyl groupImproves metabolic stabilityCompound C (Anti-inflammatory )
2,4-DimethoxyphenylModulates COX-2 selectivityIndomethacin derivative

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.